N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1021114-69-1
VCID: VC5250372
InChI: InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28)
SMILES: CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C22H21F3N6O
Molecular Weight: 442.446

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine

CAS No.: 1021114-69-1

Cat. No.: VC5250372

Molecular Formula: C22H21F3N6O

Molecular Weight: 442.446

* For research use only. Not for human or veterinary use.

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine - 1021114-69-1

Specification

CAS No. 1021114-69-1
Molecular Formula C22H21F3N6O
Molecular Weight 442.446
IUPAC Name [4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28)
Standard InChI Key VCCCXSBIPUJZDZ-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Introduction

Synthesis Methodologies

The synthesis of complex organic molecules like N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, including the formation of the pyridazine core, introduction of the piperazine moiety, and incorporation of the trifluoromethyl group. A general approach might involve:

  • Formation of Pyridazine Core: This can be achieved through reactions involving active methylene compounds and appropriate precursors, similar to the synthesis of pyridazin-3-one derivatives .

  • Introduction of Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with a suitable electrophile.

  • Incorporation of Trifluoromethyl Group: This can be achieved through reactions involving trifluoromethylating agents.

Biological Activities and Research Findings

Compounds with similar structures to N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine are often investigated for their potential in treating various diseases, including cancer and neurological disorders. Their biological activities can include:

Biological ActivityPotential Applications
Antiproliferative EffectsCancer treatment
Neuroprotective EffectsNeurological disorders
Anti-inflammatory EffectsInflammatory diseases

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